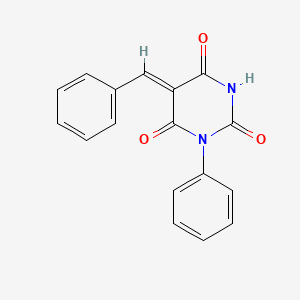
2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable acid catalyst, such as acetic acid, to yield the desired thiazolidinone derivative. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of imine to amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities, showing effectiveness against certain bacterial and fungal strains.
Medicine: Explored for its anticancer properties, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
作用機序
The mechanism of action of 2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, disrupting their normal function. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2-(Phenylimino)-5-benzylidene-1,3-thiazolidin-4-one: Lacks the trimethoxy groups, which may result in different biological activities.
2-(Phenylimino)-5-(2,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one: Similar structure but with fewer methoxy groups, potentially affecting its chemical reactivity and bioactivity.
2-(Phenylimino)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one: Positional isomer with methoxy groups at different positions, influencing its properties.
Uniqueness
2-(Phenylimino)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to the specific arrangement of the trimethoxy groups on the benzylidene moiety. This structural feature can enhance its interaction with biological targets and improve its solubility and stability, making it a promising candidate for further research and development.
特性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
(5E)-2-phenylimino-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-11-16(25-3)15(24-2)9-12(14)10-17-18(22)21-19(26-17)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,21,22)/b17-10+ |
InChIキー |
IKMRECZPMXQYPI-LICLKQGHSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380807.png)

![6-(2-Methoxyanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B13380821.png)
![5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13380822.png)
![5-{[(6-Methoxy-1,3-benzothiazol-2-yl)amino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B13380834.png)
![3-{[(4-Butoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13380835.png)
![2-(4-bromophenyl)-4-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13380840.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B13380841.png)
![5-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-chlorophenyl methyl ether](/img/structure/B13380844.png)
![(5Z)-2-(2-chloroanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13380848.png)


![2-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B13380879.png)

